molecular formula C23H19N5O6S B11602417 2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11602417
M. Wt: 493.5 g/mol
InChI Key: SQEOJUXRLQGSOM-ZPHPHTNESA-N
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Description

2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, an indole moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, the introduction of the trimethoxyphenyl group, and the coupling with the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H19N5O6S

Molecular Weight

493.5 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C23H19N5O6S/c1-32-14-8-11(9-15(33-2)18(14)34-3)20-25-23-28(26-20)22(31)19(35-23)17-12-6-4-5-7-13(12)27(21(17)30)10-16(24)29/h4-9H,10H2,1-3H3,(H2,24,29)/b19-17-

InChI Key

SQEOJUXRLQGSOM-ZPHPHTNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)N)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)N)SC3=N2

Origin of Product

United States

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